molecular formula C10H12BrNO B1288659 3-bromo-N-(3-methylphenyl)propanamide

3-bromo-N-(3-methylphenyl)propanamide

Cat. No.: B1288659
M. Wt: 242.11 g/mol
InChI Key: FSPRGKGYPOBKMN-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-methylphenyl)propanamide is a brominated propanamide derivative characterized by a 3-methylphenyl (m-tolyl) substituent on the amide nitrogen and a bromine atom at the β-position of the propanamide chain. Its synthesis typically involves the reaction of 3-bromopropanoyl chloride with 3-methylaniline in a basic aqueous medium (e.g., 10% Na₂CO₃), followed by precipitation and purification . This compound serves as a versatile electrophilic intermediate in organic synthesis, particularly in the formation of heterocyclic systems like 1,3,4-oxadiazoles and thiazoles through nucleophilic substitution or cyclocondensation reactions .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C10H12BrNO/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

FSPRGKGYPOBKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 3-Bromo-N-arylpropanamides

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
3-Bromo-N-(3-methylphenyl)propanamide 3-methylphenyl C₁₀H₁₂BrNO 242.11 Not reported Base structure; m-tolyl group
3-Bromo-N-(4-methylphenyl)propanamide 4-methylphenyl C₁₀H₁₂BrNO 242.11 Not reported Para isomer; higher symmetry
3-Bromo-N-(4-bromophenyl)propanamide 4-bromophenyl C₉H₉Br₂NO 307.99 Not reported Electron-withdrawing Br substituent
3-Bromo-N-(4-chlorophenyl)propanamide 4-chlorophenyl C₉H₉BrClNO 262.53 Not reported Chlorine substituent; enhanced reactivity
3-Bromo-N-(2,5-dimethylphenyl)propanamide 2,5-dimethylphenyl C₁₁H₁₄BrNO 256.14 134–178 Steric hindrance from ortho-methyl
3-Bromo-N-(4-(naphthalen-2-ylmethyl)phenyl)propanamide 4-naphthylmethyl C₂₀H₁₈BrNO 376.27 Not reported Extended aromatic system

Key Observations :

  • Positional Isomerism : The 3-methylphenyl and 4-methylphenyl isomers exhibit identical molecular weights but differ in solubility and reactivity due to steric and electronic effects .
  • Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., 4-bromo, 4-chloro) enhance electrophilicity at the amide carbonyl, facilitating nucleophilic attacks .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2,5-dimethylphenyl) show higher melting points due to reduced molecular symmetry and increased crystal lattice stability .

Comparison with Heterocyclic Derivatives

3-Bromo-N-(3-methylphenyl)propanamide is structurally distinct from propanamides bearing heterocyclic substituents. These derivatives often exhibit unique pharmacological profiles:

Table 2: Heterocyclic 3-Bromo-N-substituted Propanamides

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Applications References
3-Bromo-N-(4,5-dimethylthiazol-2-yl)propanamide Thiazole C₈H₁₁BrN₂OS 263.15 Antimicrobial studies
3-Bromo-N-(1,3-thiazol-2-yl)propanamide (3a) Thiazole C₆H₇BrN₂OS 223.10 Intermediate for oxadiazoles
3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b) Methylthiazole C₇H₉BrN₂OS 237.12 Enhanced metabolic stability
3-Bromo-N-(4-((4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenyl)propanamide (11a) Indenyl-methoxy C₂₁H₂₂BrNO₂ 408.31 Opioid receptor modulation

Key Observations :

  • Thiazole Derivatives : These compounds (e.g., 3a, 3b) are pivotal in synthesizing 1,3,4-oxadiazoles, which show antidiabetic and antimicrobial activities .
  • Pharmacological Potential: Indenyl-methoxy derivatives (e.g., 11a) demonstrate high yields (93–99%) and affinity for opioid receptors, highlighting their therapeutic relevance .

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